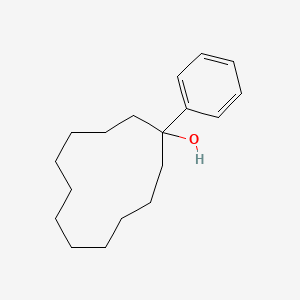

Cyclododecanol, 1-phenyl-

Description

Contextualization of Macrocyclic Alcohols in Contemporary Synthesis

Macrocyclic alcohols are pivotal intermediates and structural motifs in a myriad of complex molecules, including many natural products with significant biological activity. The synthesis of these large ring systems has historically posed a considerable challenge to organic chemists due to entropic factors that disfavor ring closure and the potential for competing intermolecular reactions.

Modern synthetic strategies have largely overcome these hurdles, with methods such as ring-closing metathesis, macrolactonization, and various transition metal-catalyzed cross-coupling reactions becoming routine for the construction of macrocycles. researchgate.netnih.govarxiv.org These advancements have enabled the synthesis of a diverse array of macrocyclic scaffolds, facilitating the exploration of their unique chemical and physical properties. nih.gov The presence of a hydroxyl group within a macrocyclic framework provides a versatile handle for further functionalization, allowing for the elaboration of the macrocycle into more complex target molecules.

Significance of 1-Phenyl Substitution in Cyclododecanol (B158456) Architectures

The introduction of a phenyl group at the 1-position of the cyclododecanol ring profoundly influences the molecule's three-dimensional structure and potential reactivity. The bulky nature of the phenyl group introduces significant steric hindrance around the tertiary alcohol functionality. This steric crowding can affect the accessibility of the hydroxyl group and the adjacent carbon, thereby influencing the kinetics of subsequent reactions.

From a conformational standpoint, the cyclododecane (B45066) ring is known to adopt a stable, square-like acs.org conformation. The presence of the large phenyl substituent at a corner position of this conformation is a critical structural feature. This substitution pattern can restrict the conformational flexibility of the macrocycle and influence the orientation of the hydroxyl group.

The electronic effects of the phenyl group, while generally less pronounced than its steric influence in this context, can also play a role. The aromatic ring can engage in non-covalent interactions, such as van der Waals forces and potentially cation-π interactions, which can further stabilize certain conformations or influence interactions with other molecules. The study of such substituted macrocycles provides valuable insights into the interplay of steric and electronic effects in large, flexible ring systems.

| Expected NMR Data for Cyclododecanol, 1-phenyl- | |

| ¹H NMR | Expected Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅) | 7.2 - 7.5 |

| Cyclododecane Protons (CH₂) | 1.2 - 2.0 |

| Hydroxyl Proton (OH) | Variable, broad singlet |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| Aromatic Carbons (C₆H₅) | 125 - 150 |

| Carbinol Carbon (C-OH) | 70 - 80 |

| Cyclododecane Carbons (CH₂) | 20 - 40 |

This table outlines the anticipated proton and carbon nuclear magnetic resonance (NMR) spectral data for Cyclododecanol, 1-phenyl-, based on general principles of NMR spectroscopy.

Structure

3D Structure

Properties

CAS No. |

36359-48-5 |

|---|---|

Molecular Formula |

C18H28O |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

1-phenylcyclododecan-1-ol |

InChI |

InChI=1S/C18H28O/c19-18(17-13-9-8-10-14-17)15-11-6-4-2-1-3-5-7-12-16-18/h8-10,13-14,19H,1-7,11-12,15-16H2 |

InChI Key |

RNUVQEMZOVCXFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenylcyclododecanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

NMR spectroscopy is a powerful method for investigating the structure and dynamic behavior of molecules in solution. auremn.org.br For a molecule as flexible as 1-phenylcyclododecanol, NMR provides crucial data on the time-averaged conformation and the energetics of its dynamic processes.

High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure of 1-phenylcyclododecanol by identifying the distinct chemical environments of hydrogen and carbon atoms.

In the ¹H NMR spectrum, the protons of the phenyl group are expected to produce signals in the aromatic region, typically between 7.2 and 7.6 ppm. libretexts.orglibretexts.org The proton of the hydroxyl group (-OH) would appear as a broad singlet with a chemical shift that can vary depending on solvent and concentration, generally in the range of 1-5 ppm. youtube.comyoutube.com The twenty-two protons on the cyclododecane (B45066) ring are chemically similar and are expected to produce a complex, broad multiplet in the upfield region, approximately between 1.2 and 1.8 ppm, which is characteristic of aliphatic methylene (B1212753) groups. chemistryconnected.com

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. oregonstate.edulibretexts.org The carbon atom attached to both the phenyl and hydroxyl groups (C-1) is the most deshielded of the aliphatic carbons and is anticipated to have a chemical shift in the range of 70-80 ppm. The carbons of the phenyl ring would appear in the 125-150 ppm region, with the ipso-carbon (the one attached to the cyclododecane ring) being distinct from the ortho, meta, and para carbons. compoundchem.com The eleven methylene carbons of the cyclododecane ring are expected to have overlapping signals in the 20-40 ppm range, characteristic of large cycloalkanes. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Phenylcyclododecanol

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (Quaternary) | - | 70 - 80 |

| C2-C12 (-CH₂) | 1.2 - 1.8 (complex multiplet) | 20 - 40 |

| C1' (ipso-Phenyl) | - | 145 - 150 |

| C2'/C6' (ortho-Phenyl) | 7.2 - 7.6 (multiplet) | 125 - 130 |

| C3'/C5' (meta-Phenyl) | 7.2 - 7.6 (multiplet) | 128 - 132 |

| C4' (para-Phenyl) | 7.2 - 7.6 (multiplet) | 127 - 131 |

| -OH | 1.0 - 5.0 (broad singlet) | - |

Note: These are estimated values based on typical chemical shift ranges for the functional groups present. chemistryconnected.comcompoundchem.compdx.edu

While 1-phenylcyclododecanol itself is a single chiral compound, NMR spectroscopy is crucial for analyzing its conformational isomerism. The large and flexible twelve-membered ring can adopt several low-energy conformations. ucla.edusikhcom.net At room temperature, the rapid interconversion between these conformers on the NMR timescale results in averaged signals. This means the observed spectrum is a weighted average of the spectra of all contributing conformations. auremn.org.br

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in defining the preferred conformation in solution. By detecting through-space correlations between protons, NOESY can reveal the spatial proximity of the phenyl group's protons to specific protons on the cyclododecane ring. This information helps to establish the orientation of the phenyl and hydroxyl substituents relative to the mean plane of the macrocycle, indicating whether they favor pseudo-equatorial or pseudo-axial positions in the dominant conformer.

To study the individual conformers of 1-phenylcyclododecanol, low-temperature NMR experiments are essential. rsc.org By lowering the temperature, the rate of conformational interconversion can be slowed sufficiently to become slow on the NMR timescale. nih.gov Below a certain temperature, known as the coalescence temperature, the single, averaged peaks for the cyclododecane ring protons and carbons would broaden and then resolve into separate, distinct signals for each populated conformer. ucla.edusikhcom.net

Such studies allow for the direct observation and quantification of the different conformers present at equilibrium. cdnsciencepub.com From the relative intensities (integrals) of the resolved peaks, the population of each conformer can be determined, and the Gibbs free energy difference (ΔG°) between them can be calculated. Furthermore, by analyzing the spectra at various temperatures, it is possible to determine the energy barriers (activation energy) for the ring-inversion processes, providing a comprehensive understanding of the molecule's conformational energy landscape. researchgate.net

X-ray Diffraction Crystallography for Solid-State Conformations

X-ray crystallography provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.govnih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the preferred conformation adopted by the molecule in the crystal lattice.

For 1-phenylcyclododecanol, an X-ray crystal structure would reveal the specific conformation of the cyclododecane ring. Large rings like cyclododecane are known to adopt specific low-energy conformations to minimize angle and torsional strain; the square-like utdallas.edu conformation is among the most stable. mdpi.com

In the crystalline state, the bulky phenyl and hydroxyl substituents on C-1 would be expected to occupy positions that minimize steric repulsion. It is highly probable that these groups would be found in pseudo-equatorial orientations relative to the mean plane of the cyclododecane ring to avoid unfavorable steric interactions with the rest of the ring. The crystal structure would provide definitive evidence of this arrangement and offer precise geometric parameters. researchgate.netmdpi.com

Table 2: Expected Key Crystallographic Parameters for 1-Phenylcyclododecanol

| Parameter | Expected Feature | Rationale |

| Cyclododecane Conformation | Square-like utdallas.edu or similar low-energy form | Minimization of torsional and angle strain in a 12-membered ring. mdpi.com |

| Substituent Orientation | Phenyl and Hydroxyl groups in pseudo-equatorial positions | Minimization of steric hindrance with the cycloalkane ring. |

| C-O Bond Length | ~1.43 Å | Typical for a tertiary alcohol. |

| C-C Bond Lengths (Ring) | ~1.53-1.54 Å | Typical for sp³-sp³ carbon single bonds in a cycloalkane. |

The packing of molecules in a crystal is governed by a network of intermolecular interactions. researchgate.net For 1-phenylcyclododecanol, the most significant of these is expected to be hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of supramolecular assemblies such as chains or dimers through O-H···O interactions between adjacent molecules. researchgate.netyoutube.comrsc.org

Van der Waals forces: These are ubiquitous attractive forces between the large aliphatic rings and phenyl groups.

C-H···π interactions: The electron-rich face of the phenyl ring can interact favorably with C-H bonds from the cyclododecane rings of neighboring molecules. mdpi.com

The collective effect of these varied interactions dictates the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the crystal.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. In the analysis of 1-phenylcyclododecanol, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular formula, C₁₈H₂₈O. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation of 1-phenylcyclododecanol is dictated by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways for tertiary alcohols and compounds containing phenyl and large cycloalkane rings include alpha-cleavage, dehydration, and rearrangements.

A primary fragmentation pathway for alcohols is the cleavage of a C-C bond adjacent to the oxygen atom (alpha-cleavage). For 1-phenylcyclododecanol, this could involve the loss of the phenyl group or cleavage within the cyclododecyl ring. The loss of a phenyl radical (C₆H₅•) would result in a significant fragment. Another common fragmentation for alcohols is the loss of a water molecule (dehydration), which would lead to a fragment ion with a mass 18 units less than the molecular ion.

The presence of the large cyclododecyl ring introduces the possibility of complex ring-opening and rearrangement reactions, leading to a series of fragment ions separated by 14 mass units (CH₂ groups). The phenyl group itself can undergo characteristic fragmentation, although in this structure, fragmentation is more likely to be initiated at the alcohol and cycloalkane moieties.

A detailed analysis of the relative intensities of the fragment ions in the mass spectrum provides a fingerprint for the molecule and allows for the confirmation of its proposed structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 1-Phenylcyclododecanol

| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

| [M]⁺ | C₁₈H₂₈O⁺ | Molecular Ion |

| [M-18]⁺ | C₁₈H₂₆⁺ | Loss of H₂O (Dehydration) |

| [M-77]⁺ | C₁₂H₂₃O⁺ | Loss of Phenyl radical (C₆H₅•) |

| [M-C₁₁H₂₃]⁺ | C₇H₅O⁺ | Cleavage of the cyclododecyl ring |

This table represents predicted fragmentation patterns based on common fragmentation mechanisms for similar chemical structures. Actual experimental data would be required for definitive confirmation.

Complementary Spectroscopic Techniques for Elucidating Molecular Architecture

While mass spectrometry confirms the molecular weight and provides clues about the connectivity, a complete and unambiguous structural elucidation of 1-phenylcyclododecanol requires the application of various NMR spectroscopic techniques and, ideally, X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.0-8.0 ppm). The protons on the large cyclododecane ring would likely appear as a complex multiplet in the upfield region due to extensive spin-spin coupling and conformational flexibility. The hydroxyl proton (-OH) would appear as a singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon attached to the hydroxyl group and the phenyl group would be significantly deshielded. The aromatic carbons would appear in the δ 120-150 ppm region, with the ipso-carbon (the carbon attached to the cyclododecyl group) having a distinct chemical shift. The numerous methylene (CH₂) carbons of the cyclododecane ring would appear in the upfield region.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other, helping to trace the connectivity of the protons within the cyclododecane ring. springernature.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. mdpi.com

X-ray Crystallography:

Table 2: Summary of Spectroscopic Techniques for the Characterization of 1-Phenylcyclododecanol

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. |

| ¹H NMR | Number and environment of different types of protons. |

| ¹³C NMR | Number and environment of different types of carbons. |

| COSY | ¹H-¹H spin-spin coupling correlations. |

| HSQC | Direct ¹H-¹³C correlations. |

| HMBC | Long-range ¹H-¹³C correlations. |

| X-ray Crystallography | Precise 3D molecular structure in the solid state, including conformation. |

The collective data from these advanced spectroscopic methods provide a robust and comprehensive characterization of the molecular structure of 1-phenylcyclododecanol, leaving no ambiguity as to its constitution and conformation.

Conformational Analysis and Dynamics of 1 Phenylcyclododecanol

Theoretical Frameworks for Macrocyclic Conformational Studies

The conformational analysis of large, flexible molecules like macrocycles is a complex field. nih.gov It involves navigating a multitude of degrees of freedom, various steric interactions, and the effects of ring strain. nih.gov To manage this complexity, chemists rely on robust theoretical frameworks that allow for the prediction and understanding of molecular shapes.

A cornerstone of computational chemistry is the concept of the potential energy surface (PES), a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. wikipedia.orgwustl.edu Stationary points on this surface, where the net inter-atomic force on each atom is near zero, correspond to specific conformations. wikipedia.orgyoutube.com Minima on the PES represent stable or metastable conformers, while saddle points represent transition states between these conformers. wikipedia.orgwustl.edu

Energy minimization, also known as geometry optimization, is the computational process of finding these minimum energy arrangements. wikipedia.orgresearchgate.net Algorithms such as steepest descent and conjugate gradient are employed to systematically alter the geometry of a molecule to find a configuration with the lowest possible potential energy, which corresponds to the most stable conformation. researchgate.netslideshare.net For complex molecules with many possible conformations, finding the global energy minimum—the most stable shape of all—requires sophisticated search methods that can explore the entire PES. wikipedia.org This process is essential for correcting structural anomalies and identifying the most likely structures a molecule will adopt. researchgate.net

The conformation of macrocycles is largely dictated by a delicate balance between two opposing forces: torsional strain and transannular strain. libretexts.org

Torsional Strain: This type of strain arises when adjacent atoms are in an eclipsed conformation, meaning their bonds are aligned. libretexts.org Molecules naturally prefer a staggered conformation to minimize the repulsion between electron clouds in these bonds. In macrocycles, achieving a fully staggered arrangement for all bonds is often impossible, leading to some degree of torsional strain. libretexts.org

In larger rings like cyclododecane (B45066), the increased flexibility allows the ring to pucker and twist, adopting conformations that can partially alleviate both torsional and transannular strain. wikipedia.orgic.ac.uk The most stable conformation represents the optimal compromise between minimizing these competing strain energies. chemistryschool.net

Preferred Conformations of the Cyclododecane Ring System in 1-Phenylcyclododecanol Analogues

While theoretical studies show many possible conformations for cyclododecane, one conformation has been consistently identified as the most stable. researchgate.net This preference strongly influences the structure of its substituted derivatives.

The introduction of a bulky substituent, such as a phenyl group, can influence the finer details of the macrocycle's conformation. In studies of trans-1,2-disubstituted cyclododecanes, including phenyl-substituted analogues, the preferred conformation remains the wikipedia.org square. researchgate.net However, the position of the substituents on the ring is specific. The most stable arrangement places one group at a "side-exo" position and the other at a "corner-anti" position. researchgate.net In other cases involving two substituents, both groups might occupy "side-exo" positions on opposite sides of the ring. researchgate.net The specific orientation is determined by the need to minimize steric interactions between the bulky phenyl group and the rest of the macrocyclic ring. Quantum mechanics calculations have confirmed these experimental findings from X-ray diffraction. researchgate.net

Computational Studies on Conformational Landscapes

Computational methods are indispensable for exploring the full conformational landscape of flexible molecules like substituted cyclododecanes. nih.govresearchgate.net These studies provide insights that complement experimental data.

Quantum mechanics (QM) calculations and other computational techniques are used to map the potential energy surface and identify all low-energy conformers. researchgate.netlibretexts.org For example, quantum chemistry calculations performed on phenyl-substituted cyclododecanone (B146445) derivatives were consistent with the crystal structures determined by X-ray diffraction, confirming the preferred wikipedia.org-2-one conformation. researchgate.net Similarly, studies on other substituted cyclododecanes have used Monte Carlo simulations at the semi-empirical AM1 level to determine the most stable conformations. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Energetics

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods employed to investigate the electronic structure and energetics of molecules, providing insights into the relative stabilities of different conformers from first principles.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. wikipedia.orgnih.gov These methods, particularly at higher levels of theory with large basis sets, can provide highly accurate energies and properties. For complex molecules, however, the computational cost of high-level ab initio calculations can be prohibitive.

Density Functional Theory (DFT) offers a computationally more tractable alternative while often providing a comparable level of accuracy. frontiersin.org DFT methods calculate the electron density of a system to determine its energy. The choice of the functional, which approximates the exchange-correlation energy, is crucial for the accuracy of DFT calculations. aps.org Hybrid functionals, such as B3LYP, and more recent functionals, like the M06 suite, have been shown to perform well for conformational studies of organic molecules. researchgate.netnih.gov

For 1-phenylcyclododecanol, these calculations would be essential to determine the relative energies of various conformers. The primary conformational variables include the puckering of the twelve-membered ring and the orientation of the phenyl and hydroxyl groups. The cyclododecane ring is known to adopt a stable, low-energy square-like conformation. The substitution pattern would lead to several potential low-energy conformers, primarily differing in the pseudo-axial or pseudo-equatorial positioning of the phenyl and hydroxyl groups relative to the mean plane of the ring.

Table 1: Representative Relative Energies of Phenyl-Substituted Cycloalkane Conformers (Illustrative)

| Conformer | Phenyl Group Orientation | Relative Energy (kcal/mol) - Gas Phase |

| A | Equatorial | 0.00 |

| B | Axial | 2.5 - 3.5 |

Note: This table is illustrative and based on typical energy differences found for phenyl-substituted cyclohexanes. The actual values for 1-phenylcyclododecanol would require specific calculations.

Molecular Mechanics (MM) and Quantum Chemistry Calculations for Geometric Optimization

Geometric optimization is the process of finding the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. This is a fundamental step in any computational study of molecular conformation.

Molecular Mechanics (MM) methods offer a rapid way to explore the conformational space of large molecules like 1-phenylcyclododecanol. acs.org MM force fields, such as MMFF or AMBER, treat molecules as a collection of atoms held together by springs, using classical mechanics to calculate the potential energy based on bond lengths, bond angles, dihedral angles, and non-bonded interactions. rsc.orgresearchgate.net These methods are well-suited for an initial broad search of the potential energy surface to identify a set of low-energy conformers.

Following a molecular mechanics search, the identified low-energy structures are typically subjected to more accurate geometry optimizations using quantum chemistry methods like DFT or ab initio calculations. nih.gov This two-step approach is often necessary because quantum mechanical calculations for a molecule of this size are computationally intensive. The optimization process adjusts the atomic coordinates to minimize the forces on each atom, leading to a stable structure. For 1-phenylcyclododecanol, this would result in precise bond lengths, bond angles, and dihedral angles for each conformer.

Table 2: Illustrative Optimized Geometrical Parameters for Phenylcyclohexane (Axial vs. Equatorial)

| Parameter | Equatorial Phenyl | Axial Phenyl |

| C-C-C ring angle (avg.) | ~111° | ~112° |

| C-C bond length (avg.) | ~1.53 Å | ~1.54 Å |

| Phenyl-Cyclohexane Dihedral Angle | ~45° | ~90° |

Note: These are representative values for a related system and are intended for illustrative purposes. Specific calculations for 1-phenylcyclododecanol are required for accurate parameters.

Characterization of Conformational Isomers and Their Relative Stabilities

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. researchgate.net For 1-phenylcyclododecanol, the key conformational isomers would arise from the arrangement of the substituents on the flexible cyclododecane ring.

The primary distinction between conformers would be the pseudo-axial or pseudo-equatorial orientation of the phenyl and hydroxyl groups. Due to the large size of the phenyl group, it is generally expected to prefer a pseudo-equatorial position to minimize steric interactions with the rest of the ring, a principle well-established in smaller ring systems like cyclohexane. libretexts.orgyoutube.com However, the flexibility of the twelve-membered ring might allow for conformations where an axial-like placement is less destabilizing than in a rigid six-membered ring.

The relative stabilities of these conformers are determined by their Gibbs free energies, which can be calculated using quantum chemistry methods by including zero-point vibrational energies and thermal corrections. The conformer with the lowest free energy will be the most populated at equilibrium. For 1-phenylcyclododecanol, it is anticipated that the conformer with the phenyl group in a pseudo-equatorial orientation would be the most stable. The orientation of the hydroxyl group would also play a role, potentially forming intramolecular hydrogen bonds with the pi-system of the phenyl ring in certain conformations, which could further stabilize those arrangements.

Solvent Effects on Conformational Preferences and Equilibria

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. soton.ac.uk Solvents can stabilize or destabilize different conformers based on their polarity and hydrogen bonding capabilities. For 1-phenylcyclododecanol, with its polar hydroxyl group and nonpolar phenyl and cyclododecane moieties, solvent effects are expected to be pronounced.

In nonpolar solvents, intramolecular interactions, such as a potential O-H···π hydrogen bond between the hydroxyl group and the phenyl ring, might be more favorable, thus influencing the conformational preference. In polar aprotic solvents, the solvent will compete for hydrogen bonding with the hydroxyl group, potentially disrupting any intramolecular hydrogen bonds and favoring conformations where the hydroxyl group is more exposed.

Computational models can account for solvent effects through implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve simulating the molecule surrounded by a number of individual solvent molecules, which is computationally more demanding but can provide a more detailed picture of solvent-solute interactions.

Reaction Mechanisms and Pathways Involving 1 Phenylcyclododecanol

Mechanistic Investigations of C-C Bond Scission in Unstrained Cycloalkanols

The cleavage of the carbon-carbon sigma (σ) bond in unstrained cycloalkanols like 1-phenylcyclododecanol is a challenging yet synthetically valuable transformation. Mechanistic studies have been crucial in understanding how to activate and selectively break these inert bonds.

Visible-light photoredox catalysis has emerged as a powerful tool for generating highly reactive intermediates under mild conditions. In the context of 1-phenylcyclododecanol, this approach can be utilized to generate a key intermediate: the 1-phenylcyclododecyloxy radical.

The general mechanism for the generation of alkoxy radicals from alcohols via photoredox catalysis often involves the conversion of the alcohol to a more easily reducible species, such as an N-alkoxyphthalimide. A common photocatalyst, such as [Ir{dF(CF₃)ppy}₂(ppy)]PF₆ or Ru(bpy)₃Cl₂, is excited by visible light to a long-lived triplet excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable electron donor, like Hantzsch ester or a tertiary amine, to form a more reducing species. This reduced photocatalyst can then transfer an electron to the N-alkoxyphthalimide derivative of 1-phenylcyclododecanol. This reductive event leads to the cleavage of the N-O bond, releasing the 1-phenylcyclododecyloxy radical and a phthalimide anion.

An alternative pathway involves the use of sulfoxide cation radicals generated through photoredox catalysis. These species can mediate the formation of alkoxy radicals from unactivated alcohols. rsc.orgresearchgate.net This method leverages the reactivity of the alkoxy radical for subsequent reactions like β-scission, which is the key step in the C-C bond cleavage of the cyclododecanol (B158456) ring. rsc.orgresearchgate.net

The generated 1-phenylcyclododecyloxy radical is primed for β-scission. The cleavage of the C1-C2 bond of the cyclododecane (B45066) ring is thermodynamically driven by the formation of a stable ketone (dodecaphenone) and a primary alkyl radical. The stability of the resulting radical and the formation of a carbonyl group are the principal driving forces for this C-C bond scission.

Table 1: Common Components in Photoredox Systems for Alkoxy Radical Generation

| Component | Role | Example(s) |

| Photocatalyst | Absorbs visible light and initiates electron transfer | Ru(bpy)₃²⁺, Ir(ppy)₃ |

| Reductant/Oxidant | Engages in SET with the excited photocatalyst | Hantzsch ester, Tertiary amines |

| Alkoxy Radical Precursor | Derived from the alcohol to facilitate radical generation | N-alkoxyphthalimides, N-alkoxypyridinium salts |

| Solvent | Solubilizes reactants and influences reaction kinetics | Acetonitrile, Dimethylformamide (DMF) |

Proton-coupled electron transfer (PCET) represents another sophisticated mechanism for the activation of strong O-H bonds in alcohols, leading to ring-opening C-C bond cleavage. In this process, the transfer of an electron and a proton occur in a concerted or stepwise manner, which can significantly lower the activation barrier compared to the transfer of either particle alone.

For 1-phenylcyclododecanol, an intramolecular PCET process can be envisaged. This process can be initiated by the formation of an electron donor-acceptor (EDA) complex between the electron-rich phenyl group of the cycloalkanol and an electron-deficient alkene. acs.org Upon photoexcitation of this EDA complex, an electron is transferred from the cycloalkanol moiety to the alkene. Concurrently, a proton is transferred from the hydroxyl group to a suitable base in the reaction medium. This concerted process generates a ketyl radical and a protonated base, effectively weakening the adjacent C-C bond and facilitating its cleavage. semanticscholar.org

The feasibility of alkoxy radical generation through PCET is influenced by the effective bond strength of the O-H group, which can be modulated by the choice of the oxidant and the base. semanticscholar.org Mechanistic studies have shown that the pre-organization of the alcohol and the base through hydrogen bonding can play a crucial role in promoting a productive PCET event. chemrxiv.org

Radical clock experiments are a powerful kinetic tool used to probe the existence of radical intermediates and determine the rates of their reactions. This method involves a radical that can undergo a unimolecular rearrangement with a known rate constant (kᵣ). This "clock" reaction competes with a bimolecular trapping reaction with an unknown rate constant. By analyzing the product distribution, the rate of the unknown reaction can be determined.

In the context of the deconstruction of 1-phenylcyclododecanol, a suitable radical clock could be designed by introducing a substituent on the alkyl chain that is known to rearrange at a predictable rate. For instance, a vinyl-substituted cyclopropyl group could be incorporated. If the reaction proceeds through a radical intermediate at the carbon where this substituent is located, the cyclopropylcarbinyl radical will rapidly open to a homoallyl radical. The rate of this ring-opening is well-calibrated and can serve as the "tick" of the clock.

Table 2: Representative Radical Clocks and Their Rearrangement Rates

| Radical Clock | Rearrangement Reaction | Rate Constant (kᵣ) at 25 °C (s⁻¹) |

| Cyclopropylcarbinyl | Ring-opening to homoallyl radical | ~1 x 10⁸ |

| 5-Hexenyl | Cyclization to cyclopentylmethyl radical | ~2 x 10⁵ |

| Cyclobutylcarbinyl | Ring-opening to 4-pentenyl radical | ~1 x 10⁴ |

Note: These are general examples and the actual rates can be influenced by substitution patterns.

Theoretical and Computational Reaction Pathway Studies

Theoretical and computational chemistry provide invaluable tools for investigating the intricate details of reaction mechanisms that are often difficult or impossible to probe experimentally. Methods such as Density Functional Theory (DFT) are employed to map out potential energy surfaces, identify and characterize transient species, and calculate kinetic parameters.

A chemical reaction proceeds from reactants to products through one or more high-energy states known as transition states, and may involve the formation of relatively more stable, yet transient, species called intermediates. researchgate.net

For the C-C bond scission of the 1-phenylcyclododecyloxy radical, computational studies can elucidate the geometry of the transition state. In this transition state, the C1-C2 bond of the cyclododecane ring would be partially broken, while the C1-O bond would be developing double bond character, leading to the formation of the ketone. DFT calculations can provide detailed information about the bond lengths and angles of this fleeting structure. rsc.org

The reaction pathway may also involve several intermediates. The initially formed 1-phenylcyclododecyloxy radical is a key intermediate. Following β-scission, the resulting dodecaphenone and the primary alkyl radical are also intermediates that can be computationally characterized. Their geometries, electronic structures, and relative stabilities can be calculated to provide a comprehensive picture of the reaction pathway.

Computational chemistry allows for the calculation of the activation energy (Eₐ) of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. This is determined by calculating the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate. quora.com

For the β-scission of the 1-phenylcyclododecyloxy radical, DFT calculations can predict the activation barrier for the C-C bond cleavage. This value provides a quantitative measure of the feasibility of the reaction. For instance, DFT studies on the C-C bond fission of other alkoxy radicals have shown that the activation barriers can vary depending on the stability of the resulting alkyl radical and the steric environment. In the case of 1-phenylcyclododecanol, the release of ring strain is not a significant driving force, so the stability of the products of cleavage are the dominant factors.

The rate constant (k) for a reaction can be estimated using the Arrhenius equation or more sophisticated methods like Transition State Theory (TST), which incorporates the calculated activation energy. nih.gov By computationally analyzing different potential pathways, the most favorable reaction mechanism can be identified as the one with the lowest activation barrier.

Table 3: Illustrative Calculated Activation Energies for C-C Bond Scission in Alkoxy Radicals (Analogous Systems)

| Alkoxy Radical | Scission Products | Calculated Activation Energy (kcal/mol) | Computational Method |

| Isopropoxy radical | Acetaldehyde + Methyl radical | ~16 | B3LYP/6-31G(d) |

| tert-Butoxy radical | Acetone + Methyl radical | ~13 | G3//B3LYP |

| 1-Methylcyclobutoxy radical | 4-Oxopentyl radical | ~8 | CBS-QB3 |

Note: These values are for illustrative purposes from studies on different molecules and are intended to provide a general understanding of the energy scales involved.

Solvent Effects on Reaction Mechanisms and Reaction Selectivity

The choice of solvent can profoundly influence the outcome of chemical reactions by affecting reactant solubility, stabilizing transition states, and in some cases, directly participating in the reaction mechanism. In the context of reactions involving large, nonpolar molecules like 1-phenylcyclododecanol, solvent polarity, proticity, and coordinating ability are critical parameters that can dictate both the reaction rate and selectivity.

For instance, in nucleophilic substitution or elimination reactions proceeding through charged intermediates, polar solvents are generally favored as they can solvate and stabilize these species. Conversely, nonpolar solvents are often employed for radical reactions. The large cycloalkane ring in 1-phenylcyclododecanol imparts significant lipophilicity, ensuring good solubility in a range of organic solvents.

In the realm of catalytic reactions, the solvent can modulate the activity and selectivity of the catalyst. For example, in catalytic hydrodeoxygenation processes, the solvent can influence the reaction by affecting the solubility of hydrogen, the stability of intermediates on the catalyst surface, and the desorption of products. Studies on related systems have shown that less protic solvents can sometimes enhance the kinetics of deoxygenation. rsc.org The bulky nature of the 1-phenylcyclododecyl group can also lead to specific solvent-substrate interactions that may favor one reaction pathway over another.

Cyclododecanol-Derived Organic Transformations

Oxidation Reactions of Cyclododecanols to Cyclododecanones in Organic Synthesis

The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis. However, tertiary alcohols such as 1-phenylcyclododecanol are generally resistant to oxidation under standard conditions. This is because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical elimination step in most oxidation mechanisms. masterorganicchemistry.combritannica.com

Reagents like chromic acid (Jones reagent) and pyridinium chlorochromate (PCC), which readily oxidize primary and secondary alcohols, are typically unreactive towards tertiary alcohols. libretexts.orgmsu.edu Similarly, the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is also ineffective for the direct oxidation of tertiary alcohols to ketones. wikipedia.orgchemistryhall.com

Under harsh oxidative conditions, tertiary alcohols may undergo C-C bond cleavage, leading to a mixture of smaller carbonyl compounds. libretexts.org This reactivity, however, is often unselective and of limited synthetic utility for the specific transformation to the corresponding ketone. Therefore, the direct oxidation of 1-phenylcyclododecanol to 1-phenylcyclododecanone is not a synthetically viable route. Alternative strategies, such as the Grignard reaction of phenylmagnesium bromide with cyclododecanone (B146445) followed by dehydration and subsequent epoxidation and rearrangement, would be necessary to synthesize 1-phenylcyclododecanone.

Table 1: Common Oxidizing Agents and Their Reactivity with Tertiary Alcohols

| Oxidizing Agent | Typical Solvent(s) | Reactivity with Tertiary Alcohols |

| Jones Reagent (CrO₃, H₂SO₄) | Acetone, Water | No reaction under mild conditions; C-C cleavage under harsh conditions. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | No reaction. |

| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Dichloromethane | No reaction. |

| Dess-Martin Periodinane | Dichloromethane | No reaction. |

Deoxygenation Reactions of Cyclododecanols

The removal of the hydroxyl group from a tertiary alcohol like 1-phenylcyclododecanol, a process known as deoxygenation, is a valuable transformation for the synthesis of alkanes. Due to the stability of the tertiary carbocation intermediate that can be formed, several methods are effective for this purpose.

One of the most prominent methods for the deoxygenation of tertiary alcohols is the Barton-McCombie reaction . This radical-based method involves the conversion of the alcohol into a thiocarbonyl derivative, typically a xanthate or a thionoester. osti.govwikipedia.org This derivative is then treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, classically tributyltin hydride (Bu₃SnH). The reaction proceeds through a radical chain mechanism where the tributyltin radical abstracts the thiocarbonyl group, leading to the formation of a tertiary alkyl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product, phenylcyclododecane.

Table 2: Key Steps in the Barton-McCombie Deoxygenation of 1-Phenylcyclododecanol

| Step | Description |

| 1. Derivatization | 1-Phenylcyclododecanol is converted to a thiocarbonyl derivative (e.g., a xanthate). |

| 2. Radical Initiation | A radical initiator (e.g., AIBN) generates a tributyltin radical from tributyltin hydride. |

| 3. Radical Propagation | The tributyltin radical attacks the thiocarbonyl group, leading to the formation of a tertiary alkyl radical. |

| 4. Hydrogen Abstraction | The tertiary alkyl radical abstracts a hydrogen atom from tributyltin hydride to form phenylcyclododecane. |

Concerns over the toxicity and difficulty in removing tin-based reagents have led to the development of alternative, "tin-free" deoxygenation methods. These often involve the use of silanes as the hydrogen atom donor or employ photocatalytic approaches. researchgate.netnih.gov For instance, trifluoroacetate derivatives of tertiary alcohols can be deoxygenated using diphenylsilane in the presence of a radical initiator. researchgate.net

Another approach involves the direct reductive deoxygenation of the alcohol. For example, treatment of a tertiary alcohol with zinc iodide and sodium cyanoborohydride can effect the removal of the hydroxyl group.

Functionalization and Derivatization via Selective C-C Bond Cleavage

While typically a challenging and often undesirable side reaction, the selective cleavage of carbon-carbon bonds can be a powerful tool for the synthesis of functionalized molecules from readily available starting materials. In the case of 1-phenylcyclododecanol, the bond between the carbinol carbon and one of the adjacent ring carbons can be susceptible to cleavage under certain conditions, leading to ring-opened products.

This type of fragmentation is often observed in mass spectrometry, where the molecular ion of a tertiary alcohol can be unstable and readily fragment. unc.edu In synthetic chemistry, such cleavage can be induced by various reagents and conditions. For example, oxidative cleavage reactions, often employing strong oxidants, can lead to the formation of keto-acids or other difunctional molecules. alfa-chemistry.com The presence of the phenyl group can influence the regioselectivity of this cleavage.

Acid-catalyzed fragmentation is another potential pathway. Protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation. This carbocation could then undergo a rearrangement involving C-C bond migration, a process that is driven by the relief of ring strain and the formation of a more stable carbocation. The resulting rearranged carbocation could then be trapped by a nucleophile or undergo elimination to yield a functionalized alkene.

While specific examples of C-C bond cleavage for the functionalization of 1-phenylcyclododecanol are not extensively reported, the general principles of carbocation and radical chemistry suggest that this approach could be a viable, albeit challenging, strategy for the synthesis of novel long-chain compounds bearing both a phenyl group and other functional moieties.

Advanced Applications and Synthetic Utility of 1 Phenylcyclododecanol and Its Derivatives

Precursor in Complex Molecule Synthesis

The cyclododecyl framework, functionalized with a phenyl group, serves as a valuable starting point for the elaboration of intricate molecular architectures. This is particularly evident in its role as a feedstock for molecules with potential applications in organic and medicinal chemistry.

Role as Feedstocks for Complex Organic and Medicinal Molecules

While direct evidence for the use of 1-phenylcyclododecanol in the synthesis of specific medicinal compounds is an area of ongoing research, the broader class of cyclododecanone (B146445) derivatives are recognized for their utility. The large, flexible cyclododecane (B45066) ring can confer properties such as increased lipophilicity and conformational control to a target molecule. For instance, macrocyclic compounds, which can be derived from cyclododecanone precursors, are a significant class of drugs, including antibiotics like vancomycin (B549263) and immunosuppressants such as cyclosporine. nih.govnih.gov The synthesis of such complex macrocycles often involves multi-step sequences where a functionalized cyclododecane ring acts as a key intermediate. nih.gov

Building Block for Macrocyclic Systems and Heterocycle Synthesis

The 1-phenylcyclododecanol moiety and its parent ketone, cyclododecanone, are instrumental in the construction of larger cyclic structures and heterocyclic systems. These scaffolds are of significant interest in various fields of chemistry.

Construction of Fused Heterocyclic Systems utilizing Cyclododecanone Derivatives

Cyclododecanone derivatives serve as versatile starting materials for the synthesis of fused heterocyclic systems. These are molecular structures where a heterocyclic ring is fused to another ring, in this case, the cyclododecane ring. The synthesis of such compounds is a significant area of research in organic chemistry. nih.govresearchgate.net For example, cyclopropane-fused N-heterocycles, which are present in various biologically active compounds, can be synthesized from unsaturated amines through a process that can be conceptually extended to larger ring systems. nih.gov The reactivity of the ketone group in cyclododecanone allows for a variety of chemical transformations to build these fused systems.

Advanced Materials Science Applications

The unique combination of a bulky aliphatic ring and an aromatic phenyl group in 1-phenylcyclododecanol derivatives makes them attractive monomers for the synthesis of high-performance polymers and functional materials.

Monomer in the Synthesis of Specialty Polymers (e.g., Polyimides)

Derivatives of cyclododecanone have been successfully employed in the synthesis of specialty polymers like polyimides. kpi.ua Polyimides are known for their excellent thermal stability, mechanical strength, and electrical insulating properties. nih.govvt.edu The incorporation of the bulky, non-polar cyclododecylidene unit into the polymer backbone can disrupt chain packing, leading to enhanced solubility and reduced crystallinity of the resulting polyimides, without significantly compromising their thermal stability. kpi.ua

A key starting material for such polyimides is a diamine derived from cyclododecanone, for example, 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD). kpi.ua This diamine can be reacted with various aromatic dianhydrides to produce a range of polyimides with tailored properties. kpi.uamdpi.com The synthesis typically proceeds through a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization. vt.educore.ac.uk

Table 1: Properties of Polyimides Derived from BAPCD kpi.ua

| Dianhydride Co-monomer | Inherent Viscosity of Poly(amic acid) (dL/g) | Glass Transition Temperature (°C) | Decomposition Temperature (10% mass loss, °C) | Tensile Strength (MPa) |

|---|---|---|---|---|

| Pyromellitic dianhydride | 1.10 | - | 504 | - |

| 4,4′-Sulfonyldiphthalic anhydride | 1.42 | 276 | 526 | 112 |

| 4,4′-Oxydiphthalic anhydride | 1.25 | 259 | 515 | 98 |

Incorporation into Chiral Frameworks for Enantioselective Applications

The development of chiral frameworks is crucial for enantioselective processes, such as asymmetric catalysis and chiral recognition. researchgate.netrsc.orgresearchgate.netnih.gov While the direct use of 1-phenylcyclododecanol in this context is still an emerging area, the principles of creating chiral environments can be applied. The synthesis of chiral macrocycles and frameworks often involves the use of chiral building blocks. researchgate.net For instance, chiral metal-organic frameworks (MOFs) have been synthesized for the enantioselective separation of chiral compounds. rsc.org The bulky and conformationally complex nature of the cyclododecane ring could be exploited in the design of new chiral ligands and catalysts. The goal is to create a three-dimensional structure that can differentiate between enantiomers, leading to highly selective chemical transformations. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| 1-Phenylcyclododecanol |

| Cyclododecanone |

| 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD) |

| Pyromellitic dianhydride |

| 4,4′-Sulfonyldiphthalic anhydride |

| 4,4′-Oxydiphthalic anhydride |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride |

| Vancomycin |

Catalysis and Reagent Development Leveraging Cyclododecanol (B158456) Structures

The unique structural characteristics of 1-phenylcyclododecanol, specifically its bulky cyclododecyl group and the presence of a tertiary alcohol, suggest its potential utility in the development of novel catalysts and reagents. While direct catalytic applications of 1-phenylcyclododecanol are not extensively documented in publicly available research, its synthesis and the reactivity of its functional groups provide a basis for exploring its potential roles in catalysis and as a specialized reagent.

The primary route to synthesizing 1-phenylcyclododecanol involves the reaction of cyclododecanone with a phenyl Grignard reagent, such as phenylmagnesium bromide. masterorganicchemistry.com Grignard reagents themselves can act as catalysts in certain reactions, for instance, in the dehydrocoupling of amines and silanes to form Si-N bonds. chemrxiv.orgrsc.org This catalytic activity of the synthetic precursor highlights the reactive potential inherent in the chemical environment used to produce 1-phenylcyclododecanol.

The potential for 1-phenylcyclododecanol and its derivatives in catalysis can be inferred from the broader applications of molecules with similar structural motifs. For instance, the development of chiral ligands based on large ring structures is a significant area of research in asymmetric catalysis. nih.gov The bulky cyclododecane framework of 1-phenylcyclododecanol could be a valuable component in designing such ligands. By functionalizing the phenyl group or the cyclododecane ring, it may be possible to create derivatives that can coordinate with metal centers, leading to sterically hindered and potentially stereoselective catalysts.

The table below outlines the synthesis of 1-phenylcyclododecanol, a key precursor for potential catalytic applications.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Cyclododecanone | Phenylmagnesium Bromide | 1-Phenylcyclododecanol | Nucleophilic Addition |

Further research could focus on transforming 1-phenylcyclododecanol into derivatives that can serve as ligands for transition metal catalysts. The hydroxyl group, for example, could be a site for derivatization to create bidentate or polydentate ligands. The steric bulk of the cyclododecyl group could influence the coordination geometry around a metal center, potentially leading to high selectivity in catalytic transformations.

The table below illustrates a hypothetical application of a 1-phenylcyclododecanol-derived ligand in a catalytic reaction.

| Catalyst System | Reactants | Product | Potential Advantage |

| [M]-1-Phenylcyclododecanol-derived Ligand | Substrate A + Substrate B | Chiral Product C | High enantioselectivity due to steric hindrance |

While the direct catalytic applications of 1-phenylcyclododecanol are still an emerging area of research, its synthesis from catalytically active precursors and the potential for its derivatives to act as sterically demanding ligands suggest a promising future in the development of novel catalytic systems. Further investigation into the reactivity of this compound and the synthesis of its derivatives is warranted to fully explore its synthetic utility.

Future Research Directions and Emerging Paradigms in 1 Phenylcyclododecanol Chemistry

Development of Novel Stereoselective Methodologies for Enantiopure 1-Phenylcyclododecanol Synthesis

The synthesis of chiral tertiary alcohols like 1-phenylcyclododecanol in an enantiomerically pure form remains a significant challenge in organic chemistry. hokudai.ac.jp The steric hindrance imposed by the large cyclododecyl ring and the phenyl group makes enantiofacial discrimination of the prochiral ketone, cyclododecanone (B146445), a difficult task. hokudai.ac.jp Future research will likely focus on overcoming these hurdles through the design of novel chiral catalysts and synthetic strategies.

Current approaches for the asymmetric synthesis of tertiary alcohols often rely on the addition of organometallic reagents to ketones in the presence of chiral ligands. d-nb.infonih.gov While effective for smaller substrates, these methods may require stoichiometric amounts of chiral auxiliaries and can suffer from moderate stereoselectivity when applied to sterically demanding ketones. hokudai.ac.jp The development of highly active and selective catalytic systems is therefore a key area of investigation.

Key Research Thrusts:

Chiral Lewis Acid Catalysis: The use of chiral Lewis acids to activate the carbonyl group of cyclododecanone towards nucleophilic attack by a phenyl organometallic reagent is a promising avenue. nih.gov Research will focus on designing Lewis acids with precisely tailored chiral pockets that can effectively differentiate between the two enantiotopic faces of the ketone.

Chiral Brønsted Acid Catalysis: Chiral Brønsted acids can act as powerful catalysts by activating the ketone through hydrogen bonding. nih.gov The development of new phosphoric acids, sulfonic acids, and other Brønsted acid catalysts with enhanced steric and electronic properties could lead to high enantioselectivities in the synthesis of 1-phenylcyclododecanol.

Organocatalysis: Chiral organocatalysts, such as proline derivatives and chiral diamines, offer a metal-free alternative for asymmetric synthesis. rroij.com Future work could explore the application of novel organocatalytic systems to the enantioselective phenylation of cyclododecanone.

Kinetic Resolution: An alternative strategy involves the kinetic resolution of racemic 1-phenylcyclododecanol. This can be achieved through enantioselective enzymatic reactions or with chiral chemical resolving agents.

| Catalyst Type | Potential Advantages | Research Focus |

| Chiral Lewis Acids | High turnover numbers, potential for high enantioselectivity. | Design of catalysts with well-defined chiral pockets. |

| Chiral Brønsted Acids | Metal-free, mild reaction conditions. | Development of new catalysts with tunable acidity and steric bulk. |

| Organocatalysts | Environmentally benign, readily available. | Exploration of novel catalyst scaffolds for sterically hindered ketones. |

| Enzymes | High enantioselectivity, mild reaction conditions. | Screening for enzymes with activity towards large-ring tertiary alcohols. |

Exploration of Unconventional Reaction Pathways and Catalytic Systems

Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways and catalytic systems holds immense promise for the synthesis of 1-phenylcyclododecanol. These emerging paradigms, such as photocatalysis and mechanochemistry, offer potential advantages in terms of sustainability, efficiency, and access to novel reactivity.

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the activation of molecules under mild conditions. mdpi.com For the synthesis of 1-phenylcyclododecanol, photocatalysis could be employed in several ways:

Photoredox Catalysis: A photoredox catalyst, upon excitation with visible light, can facilitate the single-electron transfer (SET) process, generating a phenyl radical from a suitable precursor. This radical can then add to cyclododecanone to form the desired tertiary alcohol.

Energy Transfer Catalysis: An excited-state photocatalyst can transfer its energy to a substrate, promoting it to a more reactive state. This could be used to activate cyclododecanone or a phenylating agent.

Dual Catalysis: Combining photoredox catalysis with another catalytic cycle, such as nickel catalysis, can enable challenging cross-coupling reactions. mdpi.com This approach could be used to couple a phenyl halide with cyclododecanone.

Recent studies have demonstrated the photocatalytic oxidation of tertiary alcohols, suggesting that these reactions can be reversible and that photocatalysis can be a viable route for their synthesis. nih.gov

Mechanochemistry:

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. d-nb.infonih.govnih.gov The application of mechanochemistry to the synthesis of 1-phenylcyclododecanol could involve:

Mechanochemical Grignard Reaction: The direct reaction of a phenyl halide with magnesium in a ball mill to generate the Grignard reagent, followed by the addition of cyclododecanone, could provide a streamlined and environmentally friendly route to the product. d-nb.infonih.govnih.gov

Liquid-Assisted Grinding (LAG): The addition of a small amount of a liquid additive can significantly enhance the reaction rates and yields in mechanochemical transformations.

The development of these unconventional methods could lead to more sustainable and efficient processes for the industrial-scale production of 1-phenylcyclododecanol and its derivatives.

Advanced Computational Modeling for Predictive Organic Chemistry and Conformational Dynamics

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. In the context of 1-phenylcyclododecanol, advanced computational modeling can provide valuable insights into its conformational dynamics and guide the development of new synthetic methodologies.

The large and flexible cyclododecane (B45066) ring can adopt a multitude of conformations. researchgate.net X-ray diffraction studies have revealed that the cyclododecane ring in 1-phenylcyclododecanol adopts a researchgate.net conformation in the solid state, with the phenyl and hydroxyl groups occupying corner positions. researchgate.net However, the conformational landscape in solution is likely to be more complex.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations can be used to determine the relative energies of different conformers of 1-phenylcyclododecanol and to predict its spectroscopic properties, such as NMR and IR spectra. nih.govpsu.educhemrxiv.orgchemrxiv.orgresearchgate.net This information can be used to rationalize experimental observations and to identify the most stable conformations in different environments.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the conformational changes that 1-phenylcyclododecanol undergoes over time. rhhz.net This can help to understand how the molecule behaves in solution and how it interacts with other molecules, such as catalysts or substrates.

Key Research Questions to be Addressed by Computational Modeling:

What are the most stable conformations of 1-phenylcyclododecanol in the gas phase and in different solvents?

What are the energy barriers for the interconversion between different conformers?

How does the conformational flexibility of the cyclododecane ring influence the reactivity of the hydroxyl group?

Can computational models be used to predict the enantioselectivity of catalytic reactions for the synthesis of 1-phenylcyclododecanol?

Answering these questions through computational studies will provide a deeper understanding of the fundamental properties of 1-phenylcyclododecanol and will accelerate the discovery of new applications for this intriguing molecule.

Integration with Materials Science for Novel Functional Entities and Supramolecular Assemblies

The unique structural features of 1-phenylcyclododecanol, particularly the combination of a bulky, hydrophobic cyclododecyl group and a polar, hydrogen-bonding hydroxyl group, make it an attractive building block for the construction of novel functional materials and supramolecular assemblies.

Crystal Engineering:

The ability of the hydroxyl group to form hydrogen bonds can be exploited to control the packing of 1-phenylcyclododecanol molecules in the solid state. researchgate.net This can lead to the formation of well-defined crystal structures with interesting properties. For example, in the crystal structure of 1,1'-dihydroxy-1,1'-bicyclododecane, a related compound, the molecules exhibit a unique self-assembly property of complete disc overlapping between two molecular layers, driven by intermolecular hydrogen bonds. researchgate.net Similar principles of crystal engineering could be applied to 1-phenylcyclododecanol to create new materials with tailored optical, electronic, or mechanical properties.

Supramolecular Assemblies:

In solution, 1-phenylcyclododecanol can self-assemble into larger, ordered structures through non-covalent interactions, such as hydrogen bonding and van der Waals forces. rsc.org The bulky cyclododecyl group can play a key role in directing the self-assembly process, leading to the formation of micelles, vesicles, or other complex architectures. These supramolecular assemblies could find applications in areas such as drug delivery, sensing, and catalysis.

Functional Polymers:

1-Phenylcyclododecanol can also be used as a monomer for the synthesis of functional polymers. The hydroxyl group can be derivatized to introduce other functional groups or to initiate polymerization reactions. The resulting polymers, incorporating the bulky and hydrophobic cyclododecyl moiety, could exhibit unique properties, such as high thermal stability, low dielectric constant, or enhanced solubility in nonpolar solvents.

| Application Area | Key Structural Feature | Potential Functionality |

| Crystal Engineering | Hydrogen-bonding hydroxyl group, bulky cyclododecyl ring. | Control of solid-state packing, tailored optical and electronic properties. |

| Supramolecular Assemblies | Amphiphilic nature (hydrophobic cyclododecyl and polar hydroxyl groups). | Formation of micelles, vesicles for drug delivery and sensing. |

| Functional Polymers | Reactive hydroxyl group for derivatization and polymerization. | Polymers with high thermal stability, specific solubility, and mechanical properties. |

The integration of 1-phenylcyclododecanol chemistry with materials science is a rapidly emerging field with the potential to generate a wide range of new materials with novel and useful properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.